Cas no 2228424-04-0 (5-fluoro-2-(trifluoromethyl)phenylmethanesulfonamide)

5-Fluoro-2-(trifluoromethyl)phenylmethanesulfonamide is a fluorinated aromatic sulfonamide compound characterized by its unique trifluoromethyl and fluoro substituents, which enhance its electronic and steric properties. This structural configuration contributes to its potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The presence of the sulfonamide group offers versatility for further functionalization, while the fluorine atoms improve metabolic stability and lipophilicity. Its well-defined chemical structure ensures consistent reactivity, making it a valuable reagent for research and industrial applications requiring precise molecular modifications. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
5-fluoro-2-(trifluoromethyl)phenylmethanesulfonamide structure
2228424-04-0 structure
Product name:5-fluoro-2-(trifluoromethyl)phenylmethanesulfonamide
CAS No:2228424-04-0
MF:C8H7F4NO2S
MW:257.205294847488
CID:5807708
PubChem ID:165859437

5-fluoro-2-(trifluoromethyl)phenylmethanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 5-fluoro-2-(trifluoromethyl)phenylmethanesulfonamide
    • 2228424-04-0
    • EN300-1986928
    • [5-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide
    • Inchi: 1S/C8H7F4NO2S/c9-6-1-2-7(8(10,11)12)5(3-6)4-16(13,14)15/h1-3H,4H2,(H2,13,14,15)
    • InChI Key: OCNDBFAAEVSDJI-UHFFFAOYSA-N
    • SMILES: S(CC1C=C(C=CC=1C(F)(F)F)F)(N)(=O)=O

Computed Properties

  • Exact Mass: 257.01336229g/mol
  • Monoisotopic Mass: 257.01336229g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 68.5Ų
  • XLogP3: 1.4

5-fluoro-2-(trifluoromethyl)phenylmethanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1986928-1.0g
[5-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide
2228424-04-0
1g
$986.0 2023-05-26
Enamine
EN300-1986928-10.0g
[5-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide
2228424-04-0
10g
$4236.0 2023-05-26
Enamine
EN300-1986928-0.5g
[5-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide
2228424-04-0
0.5g
$1152.0 2023-09-16
Enamine
EN300-1986928-5.0g
[5-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide
2228424-04-0
5g
$2858.0 2023-05-26
Enamine
EN300-1986928-5g
[5-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide
2228424-04-0
5g
$3479.0 2023-09-16
Enamine
EN300-1986928-0.05g
[5-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide
2228424-04-0
0.05g
$1008.0 2023-09-16
Enamine
EN300-1986928-0.1g
[5-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide
2228424-04-0
0.1g
$1056.0 2023-09-16
Enamine
EN300-1986928-10g
[5-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide
2228424-04-0
10g
$5159.0 2023-09-16
Enamine
EN300-1986928-0.25g
[5-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide
2228424-04-0
0.25g
$1104.0 2023-09-16
Enamine
EN300-1986928-2.5g
[5-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide
2228424-04-0
2.5g
$2351.0 2023-09-16

Additional information on 5-fluoro-2-(trifluoromethyl)phenylmethanesulfonamide

Comprehensive Overview of 5-fluoro-2-(trifluoromethyl)phenylmethanesulfonamide (CAS No. 2228424-04-0)

5-fluoro-2-(trifluoromethyl)phenylmethanesulfonamide, with the CAS registry number 2228424-04-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This sulfonamide derivative features a fluorinated phenyl ring, which enhances its metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The presence of both fluoro and trifluoromethyl groups contributes to its unique electronic properties, enabling applications in medicinal chemistry and material science.

In recent years, the demand for fluorinated compounds like 5-fluoro-2-(trifluoromethyl)phenylmethanesulfonamide has surged due to their role in developing targeted therapies and small-molecule inhibitors. Researchers are particularly interested in its potential as a bioisostere for improving drug efficacy and reducing side effects. The compound’s sulfonamide moiety also makes it a candidate for designing enzyme inhibitors, a hot topic in oncology and infectious disease research.

The synthesis of CAS No. 2228424-04-0 involves multi-step organic reactions, including fluorination and sulfonylation, which are critical for achieving high purity and yield. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to characterize its structure, ensuring compliance with regulatory standards. This compound’s stability under physiological conditions makes it suitable for in vitro and in vivo studies, aligning with the growing trend of preclinical optimization in drug development.

From an industrial perspective, 5-fluoro-2-(trifluoromethyl)phenylmethanesulfonamide is often discussed in the context of green chemistry and sustainable synthesis. Innovations in catalytic fluorination and solvent-free reactions have reduced the environmental footprint of its production, addressing concerns raised by ESG (Environmental, Social, and Governance) frameworks. These advancements resonate with the broader push for eco-friendly pharmaceuticals, a frequently searched topic among stakeholders.

Furthermore, the compound’s structure-activity relationship (SAR) is a focal point for computational chemists leveraging AI-driven molecular modeling. Tools like quantum mechanics/molecular mechanics (QM/MM) simulations help predict its interactions with biological targets, accelerating hit-to-lead optimization. This intersection of cheminformatics and drug design reflects the industry’s shift toward data-driven discovery, a trend dominating scientific literature and conferences.

In summary, 5-fluoro-2-(trifluoromethyl)phenylmethanesulfonamide (CAS No. 2228424-04-0) exemplifies the convergence of fluorine chemistry, medicinal innovation, and sustainable practices. Its versatility and relevance to contemporary research questions ensure its continued prominence in scientific discourse, particularly in fields prioritizing precision medicine and molecular engineering.

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